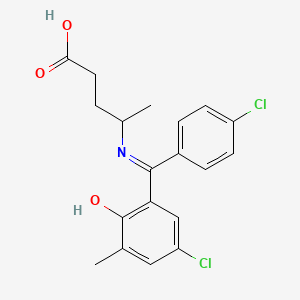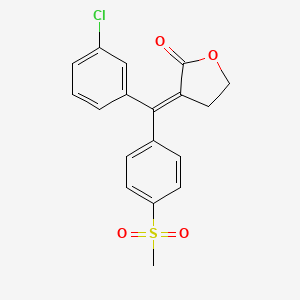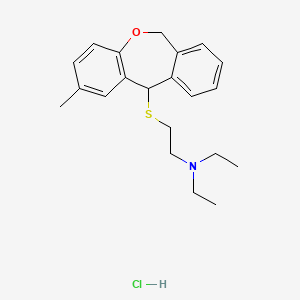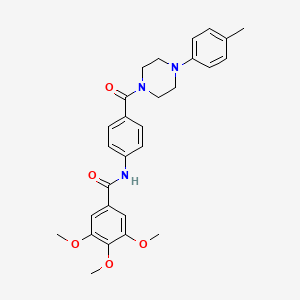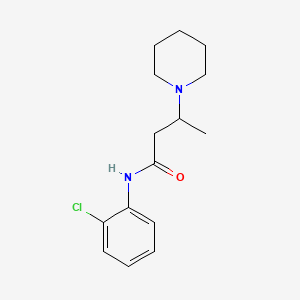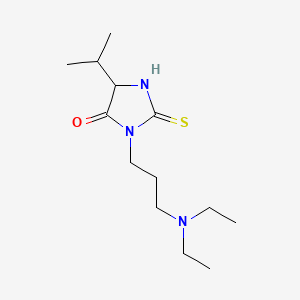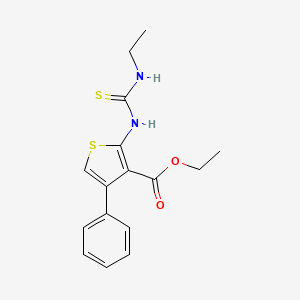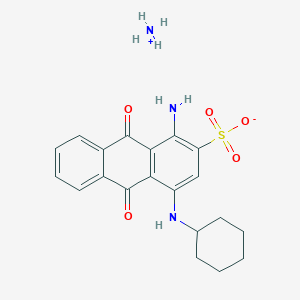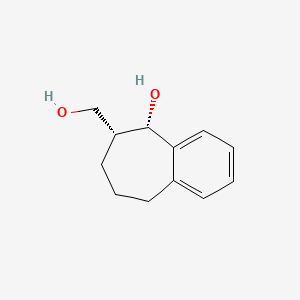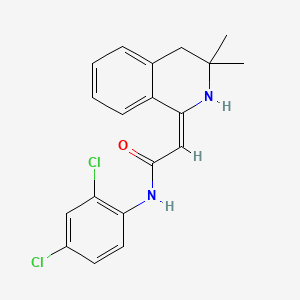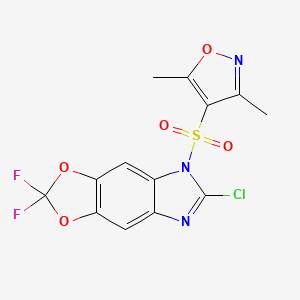
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorinated benzimidazole core, a difluorinated dioxolo ring, and a sulfonyl group attached to an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dioxolo ring and the chlorination step. The final steps involve the sulfonylation of the isoxazole ring and the introduction of the difluoro groups. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and real-time monitoring to optimize reaction conditions and ensure consistent product quality.
化学反应分析
Types of Reactions
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
科学研究应用
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
5-Chloro-2,2-difluoro-1,3-dioxolo(4,5-f)benzimidazole: Shares the benzimidazole and dioxolo core but lacks the sulfonyl and isoxazole groups.
3,5-Dimethyl-4-isoxazolyl sulfonyl chloride: Contains the isoxazole and sulfonyl groups but lacks the benzimidazole and dioxolo core.
Uniqueness
6-Chloro-5-((3,5-dimethyl-4-isoxazolyl)sulfonyl)-2,2-difluoro-5H-1,3-dioxolo(4,5-f)benzimidazole is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both chlorinated and difluorinated groups, along with the sulfonylated isoxazole ring, sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
188027-78-3 |
|---|---|
分子式 |
C13H8ClF2N3O5S |
分子量 |
391.73 g/mol |
IUPAC 名称 |
6-chloro-7-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2,2-difluoro-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C13H8ClF2N3O5S/c1-5-11(6(2)24-18-5)25(20,21)19-8-4-10-9(22-13(15,16)23-10)3-7(8)17-12(19)14/h3-4H,1-2H3 |
InChI 键 |
ZHQZDQULYDJQBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2C3=CC4=C(C=C3N=C2Cl)OC(O4)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


